1-(4-cyclopropyl-5-{1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine
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Overview
Description
This compound belongs to a class of chemicals that feature heterocyclic structures, including imidazole and triazole rings, linked to a piperidine moiety. These features suggest its potential for biological activity, given the prevalence of these motifs in bioactive molecules.
Synthesis Analysis
The synthesis of compounds closely related to the target molecule often involves multi-step synthetic pathways that start from simpler heterocyclic compounds. For instance, the synthesis of bioactive heterocycles can involve condensation reactions, cyclization, and functional group transformations, utilizing base catalysis in solvents such as N,N-dimethylformamide (DMF) (Thimmegowda et al., 2009).
Molecular Structure Analysis
The molecular structure of related compounds often showcases intermolecular hydrogen bonding, specific conformational features like chair conformations in piperidine rings, and crystallographic characteristics such as space groups and cell parameters that are crucial for understanding the compound's 3D arrangement and potential interactions (Boechat et al., 2016).
properties
IUPAC Name |
1-[4-cyclopropyl-5-[1-[(1-methylimidazol-2-yl)methyl]piperidin-4-yl]-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N7/c1-22(2)12-17-20-21-18(25(17)15-4-5-15)14-6-9-24(10-7-14)13-16-19-8-11-23(16)3/h8,11,14-15H,4-7,9-10,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFHLTDUJMLCCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN2CCC(CC2)C3=NN=C(N3C4CC4)CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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